n-(2-Hydroxyethyl)-4-nitrobenzamide
Overview
Description
n-(2-Hydroxyethyl)-4-nitrobenzamide: is an organic compound that features a benzamide core substituted with a nitro group at the para position and a hydroxyethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrobenzoic acid and 2-aminoethanol.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles to form different derivatives.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acid chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: n-(2-Aminoethyl)-4-nitrobenzamide.
Substitution: Various substituted benzamides.
Oxidation: n-(2-Carboxyethyl)-4-nitrobenzamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development due to its structural similarity to bioactive molecules.
- Investigated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Explored for use in polymer synthesis and modification.
Mechanism of Action
The mechanism of action of n-(2-Hydroxyethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyethyl group may enhance solubility and facilitate cellular uptake. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
n-(2-Hydroxyethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
n-(2-Hydroxyethyl)-3-nitrobenzamide: Similar structure but with the nitro group at the meta position.
n-(2-Hydroxyethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness:
- The presence of both a hydroxyethyl group and a nitro group at specific positions on the benzamide core imparts unique chemical reactivity and potential biological activity.
- The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-1-3-8(4-2-7)11(14)15/h1-4,12H,5-6H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVWGRARUBXOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985046 | |
Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-65-9 | |
Record name | NSC49010 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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